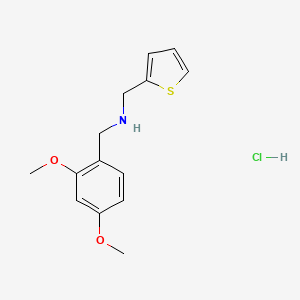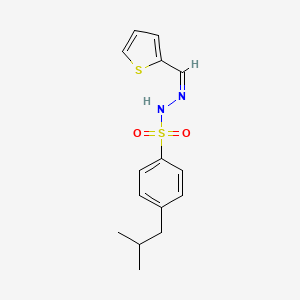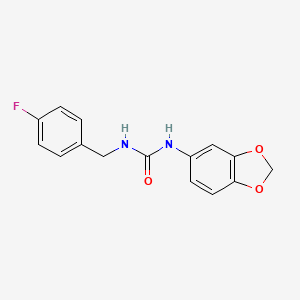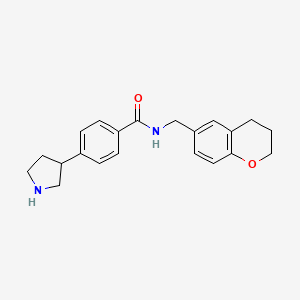
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. MMBC is a highly potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
作用机制
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune response. This compound binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. This compound has also been shown to have antitumor effects in various cancer cell lines. Additionally, this compound has been shown to have effects on glucose metabolism and insulin sensitivity, suggesting potential applications in the treatment of metabolic disorders.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors. Additionally, this compound is a synthetic compound, which allows for greater control over its purity and concentration. However, one limitation of using this compound in lab experiments is its potential for toxicity, as high doses of this compound have been shown to cause adverse effects in animal studies.
未来方向
There are several future directions for research on N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide, including further studies on its potential applications in the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, studies on the potential toxicity of this compound and its long-term effects on human health are needed to ensure its safety for use in scientific research.
合成方法
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-methylbenzyl chloride with N-methylmorpholine to form N-methyl-N-(2-methylbenzyl)morpholine. This intermediate is then reacted with isoxazole-3-carboxylic acid to produce this compound. The final product is purified using chromatography techniques to remove impurities and obtain a high purity this compound.
科学研究应用
N-methyl-N-(2-methylbenzyl)-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cannabinoid pharmacology. This compound has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain, inflammation, and immune response. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
属性
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14-5-3-4-6-15(14)12-20(2)18(22)17-11-16(24-19-17)13-21-7-9-23-10-8-21/h3-6,11H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYSLZPLJAYTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B5413702.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5413703.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![(3S*,4R*)-1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5413715.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline](/img/structure/B5413735.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5413752.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5413755.png)

![9-(2-phenylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413768.png)


![2-{4-[(3-methylphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5413794.png)
